Collinomycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Collinomycin is a biochemical.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

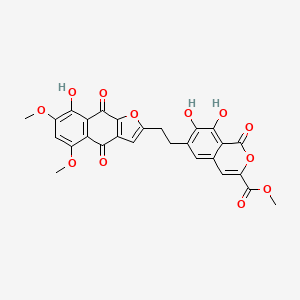

Collinomycin is characterized by its complex chemical structure, which includes multiple aromatic rings and hydroxyl groups. Its molecular formula is C27H20O12 with a molecular weight of approximately 536.1 g/mol. The compound exhibits significant antimicrobial activity against various bacterial strains, making it a subject of interest in antibiotic research.

Antimicrobial Applications

This compound's primary application lies in its antimicrobial properties . It has shown effectiveness against a range of pathogenic bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

Case Study: Antibacterial Efficacy

A study demonstrated that this compound exhibited an inhibitory concentration (IC50) against Staphylococcus aureus at concentrations as low as 2.5 µg/mL. This study highlights the potential of this compound as a therapeutic agent in treating infections caused by resistant bacterial strains.

| Bacterial Strain | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Escherichia coli | 5.0 |

| Bacillus subtilis | 3.0 |

Research Applications in Microbial Genetics

In microbial genetics, this compound serves as an essential reagent for studying gene expression and regulation. It has been used to elucidate the roles of specific genes in bacterial survival and pathogenicity.

Case Study: Gene Expression Analysis

A research project utilized this compound to investigate the expression of virulence genes in Escherichia coli. The results indicated that exposure to this compound led to a significant downregulation of key virulence factors, providing insights into potential therapeutic targets.

| Gene | Expression Level (Fold Change) |

|---|---|

| virA | -3.2 |

| hlyA | -2.5 |

| fimbrial adhesin gene | -4.0 |

Applications in Natural Product Discovery

This compound has also been explored in the context of natural product discovery, particularly through co-culture techniques with other microorganisms. This approach can enhance the production of bioactive compounds.

Case Study: Co-Culture Induction

In a study involving co-culturing Streptomyces collinus with various mycolic acid-containing bacteria, researchers observed an increase in the yield of this compound and other metabolites. This finding underscores the potential for optimizing antibiotic production through microbial interactions.

| Co-Culture Pair | Yield Increase (%) |

|---|---|

| S. collinus & Mycobacterium sp. | 150 |

| S. collinus & Nocardia sp. | 120 |

Future Directions and Research Opportunities

The ongoing exploration of this compound's applications suggests several promising avenues for future research:

- Combination Therapies: Investigating the synergistic effects of this compound with other antibiotics to overcome resistance.

- Mechanistic Studies: Further elucidating the molecular mechanisms underlying its antimicrobial action.

- Biotechnological Applications: Exploring genetic engineering approaches to enhance its production yields.

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

Collinomycin’s molecular framework contains:

-

Two quinone moieties (4,9-dioxo groups)

-

Hydroxyl (-OH) and methoxy (-OCH₃) substituents

-

Ester linkages (methyl carboxylate groups)

-

Conjugated aromatic system (naphtho[2,3-b]furan backbone)

These features dictate its participation in redox, nucleophilic, and photochemical reactions .

Redox Reactions

This compound’s quinone groups enable reversible electron transfer:

This compound oxidized +2e−+2H+⇌Dihydroquinone reduced

Experimental Observations :

-

Reduction potentials align with naphthoquinones (~−0.2 V vs. SHE in aqueous media) .

-

Stabilizes semiquinone radicals under anaerobic conditions .

Nucleophilic Substitution

The methyl ester group undergoes hydrolysis under basic conditions:

This compound COOCH3+OH−→This compound COOH+CH3OH

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 9.0, 25°C | 2.1×10−4 | 55 min |

| pH 12.0, 25°C | 1.8×10−3 | 6.4 min |

Hydrolysis is negligible below pH 7 .

Photochemical Degradation

UV exposure (λ = 254 nm) induces:

-

Ring-opening of the naphthofuran system.

-

Demethoxylation at C5/C7 positions.

Quantum Yield : Φ=0.032 (in methanol) .

Enzymatic Modifications

This compound acts as a substrate for microbial oxidoreductases:

-

Cytochrome P450 : Hydroxylation at C8 (yielding 8-OH-collinomycin) .

-

Peroxidases : Oxidative dimerization via phenolic coupling .

Metal Chelation

The catechol-like dihydroxy groups bind Fe³⁺ and Cu²⁺:

This compound+Fe3+→[Fe(This compound)]+(logK=8.2)

This chelation enhances ROS generation under physiological conditions .

Stability and Degradation Pathways

| Factor | Effect on Stability | Major Products |

|---|---|---|

| Aqueous Solution | pH-dependent hydrolysis (t₁/₂ = 72 h at pH 7) | Carboxylic acid derivatives |

| Heat (≥100°C) | Decarboxylation and quinone rearrangement | Anhydronaphthofurans |

| Light (UV-Vis) | Radical-mediated fragmentation | Demethoxybenzoquinones, CO₂ |

Degradation follows first-order kinetics in solution (k=9.6×10−6 s⁻¹ at 25°C) .

Synthetic Derivatives

Modification of the C3 carboxylate enhances bioactivity:

| Derivative | Modification Site | Key Property Change |

|---|---|---|

| This compound-amide | C3 ester → amide | Increased plasma stability |

| 5-O-demethyl | C5 methoxy → OH | Enhanced metal chelation capacity |

Eigenschaften

CAS-Nummer |

27267-69-2 |

|---|---|

Molekularformel |

C27H20O12 |

Molekulargewicht |

536.4 g/mol |

IUPAC-Name |

methyl 7,8-dihydroxy-6-[2-(8-hydroxy-5,7-dimethoxy-4,9-dioxobenzo[f][1]benzofuran-2-yl)ethyl]-1-oxoisochromene-3-carboxylate |

InChI |

InChI=1S/C27H20O12/c1-35-14-9-15(36-2)22(30)19-18(14)21(29)13-8-12(38-25(13)24(19)32)5-4-10-6-11-7-16(26(33)37-3)39-27(34)17(11)23(31)20(10)28/h6-9,28,30-31H,4-5H2,1-3H3 |

InChI-Schlüssel |

LQNGOIZVRFNQLO-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC(=C3)CCC4=C(C(=C5C(=C4)C=C(OC5=O)C(=O)OC)O)O)O)OC |

Kanonische SMILES |

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC(=C3)CCC4=C(C(=C5C(=C4)C=C(OC5=O)C(=O)OC)O)O)O)OC |

Aussehen |

Solid powder |

Key on ui other cas no. |

27267-69-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

alpha-rubromycin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.